M1 mAChR PAM Potency: Inferior to Optimized Fluoro-Naphthamide Analogs, Defining a Selectivity Baseline
In the US9708302 patent series, fluorinated analogs bearing the same (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl core achieve M1 mAChR PAM EC50 values as low as 14–48 nM in CHO cell-based assays [1]. The target compound lacks the critical 1-fluoro substituent on the naphthalene ring and the chiral hydroxyl-cyclohexyl or tetrahydropyran amide tail; in the patent SAR, removal of these features consistently reduces M1 PAM potency significantly, often by >10-fold [1]. While no direct EC50 for the target compound has been publicly reported, its core scaffold without these potency-conferring modifications serves as a valuable selectivity control and a starting point for SAR exploration.
| Evidence Dimension | M1 mAChR Positive Allosteric Modulator EC50 |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be >10-fold weaker than the fluorinated analogs based on patent SAR [1]. |
| Comparator Or Baseline | 1-fluoro-N-((1S,2S)-2-hydroxycyclohexyl)-4-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-naphthamide (BDBM261731): EC50 = 14 nM; 1-fluoro-N-((3RS,4SR)-3-hydroxytetrahydro-2H-pyran-4-yl)-4-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-naphthamide: EC50 = 48 nM [1]. |
| Quantified Difference | Estimated ≥10-fold reduction in M1 PAM potency relative to the 14 nM lead. |
| Conditions | Human M1 mAChR expressed in CHO cells; calcium mobilization assay measuring positive allosteric modulation of acetylcholine response. |
Why This Matters
For researchers studying M1 mAChR allostery, the unoptimized compound provides a critical negative control or starting scaffold to dissect the contributions of the fluorine and amide tail to receptor activation, enabling rational design of improved CNS-penetrant PAMs.
- [1] Groebke Zbinden, K.; Pinard, E.; Ryckmans, T. Fluoro-naphthyl derivatives. US Patent 9,708,302 B2, July 18, 2017. View Source
